molecular formula C19H13F3N2O3S2 B3119396 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide CAS No. 251097-03-7

3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide

Cat. No.: B3119396
CAS No.: 251097-03-7
M. Wt: 438.4 g/mol
InChI Key: WQUWAXVCPLLGSC-UHFFFAOYSA-N
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Description

3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide is a complex organic compound with the molecular formula C19H13F3N2O3S2 and a molecular weight of 438.44 g/mol . This compound features a thiophene ring, a nitrobenzyl group, and a trifluoromethylphenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide typically involves multi-step organic reactionsThe reaction conditions usually require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites on enzymes, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling .

Comparison with Similar Compounds

Similar compounds to 3-[(4-nitrobenzyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide include:

    This compound analogs: These compounds have similar structures but with slight modifications in functional groups.

    Thiophene derivatives: Compounds with a thiophene ring and various substituents.

    Trifluoromethylphenyl compounds: Compounds containing the trifluoromethylphenyl group with different core structures. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-[(4-nitrophenyl)methylsulfanyl]-N-[4-(trifluoromethyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O3S2/c20-19(21,22)13-3-5-14(6-4-13)23-18(25)17-16(9-10-28-17)29-11-12-1-7-15(8-2-12)24(26)27/h1-10H,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUWAXVCPLLGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(SC=C2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601128362
Record name 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251097-03-7
Record name 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251097-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[[(4-Nitrophenyl)methyl]thio]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601128362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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